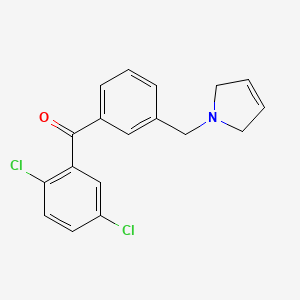

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

The compound (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone belongs to the methanone class, characterized by a ketone group bridging two aromatic systems. Its structure features a 2,5-dichlorophenyl group and a 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBVPXZYNBFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643504 | |

| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-52-5 | |

| Record name | Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its molecular formula and a molecular weight of 332.2 g/mol. The compound's structural features suggest potential interactions with biological targets, making it a candidate for pharmacological investigation.

The compound is notable for its dual aromatic rings and a pyrrole derivative, which may contribute to its biological properties. The presence of chlorine atoms on the phenyl ring is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15Cl2NO |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898763-78-5 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against multi-drug resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:

A study evaluating the antimicrobial efficacy of pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating strong antimicrobial potential .

2. Anticancer Properties

The antiproliferative effects of related compounds have been documented in several cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells.

Research Findings:

In vitro studies showed that related phenyl-pyrrole compounds induced apoptosis in cancer cell lines such as HeLa and A549 at concentrations ranging from 1 to 25 µM. The mechanism was attributed to the activation of caspase pathways .

3. Neuroprotective Effects

Compounds featuring pyrrole moieties have been investigated for neuroprotective activities. These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following factors are essential:

- Substituent Positioning: The position of chlorine atoms and other substituents on the phenyl rings significantly influences the compound's potency.

- Pyrrole Derivative: The dihydropyrrole structure contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

Key structural analogs differ in halogenation patterns and substituent positions:

Key Observations :

- The mixed chloro-fluoro substitution in introduces stronger electron-withdrawing effects, which could influence binding interactions in biological targets.

Dihydro-Pyrrole Modifications

The 2,5-dihydro-1H-pyrrole (pyrroline) ring in the target compound is a partially saturated heterocycle, which may reduce ring strain compared to fully unsaturated pyrroles. In contrast, the 2,5-dimethyl-pyrrole derivative in features alkyl substituents that increase steric bulk, possibly reducing solubility but enhancing stability against oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.